1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
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Overview
Description
1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Pyrrolo[1,2-a]pyrazine Core: This involves the condensation of a suitable diamine with a diketone under acidic conditions.
Coupling Reaction: The final step involves coupling the nitrobenzodioxole moiety with the pyrrolo[1,2-a]pyrazine core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Coupling: Palladium catalysts, ligands like triphenylphosphine, and bases such as potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the benzodioxole ring.
Coupling: Formation of more complex polycyclic structures.
Scientific Research Applications
1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting neurological disorders.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as monoamine oxidase and receptors like the serotonin receptor.
Pathways Involved: Modulation of neurotransmitter levels and inhibition of specific enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine: shares similarities with other benzodioxole-containing compounds and pyrrolo[1,2-a]pyrazine derivatives.
Uniqueness
Structural Uniqueness: The combination of the benzodioxole moiety with the pyrrolo[1,2-a]pyrazine core is unique and not commonly found in other compounds.
Functional Uniqueness:
Properties
IUPAC Name |
1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11-13-3-2-4-17(13)5-6-18(11)9-12-7-15-16(23-10-22-15)8-14(12)19(20)21/h7-8,11,13H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQDOWQSZHIKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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